

Application Notes and Protocols for JNJ-DGAT2-A in In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of **JNJ-DGAT2-A**, a selective inhibitor of Diacylglycerol O-acyltransferase 2 (DGAT2). The following sections describe the methodologies for determining the inhibitory activity of **JNJ-DGAT2-A** on the DGAT2 enzyme and its effect on triglyceride synthesis in a cellular context.

Quantitative Data Summary

The inhibitory activity of **JNJ-DGAT2-A** has been quantified in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of Human DGAT2 by JNJ-DGAT2-A

Parameter	Value (µM)	Experimental System
IC50	0.14	Human DGAT2-expressing Sf9 insect cell membranes

Table 2: Inhibition of Triglyceride Synthesis in HepG2 Cells by JNJ-DGAT2-A



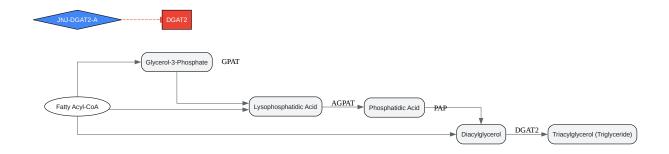
Triglyceride Species	IC50 (μM)	Experimental Conditions
TG (52:2)	0.85	60 min pre-incubation with JNJ-DGAT2-A, followed by 2h incubation with ¹³ C ₃ -D ₅ -glycerol
TG (54:3)	0.99	60 min pre-incubation with JNJ-DGAT2-A, followed by 2h incubation with ¹³ C ₃ -D ₅ -glycerol
TG (50:2)	0.66	60 min pre-incubation with JNJ-DGAT2-A, followed by 2h incubation with ¹³ C ₃ -D ₅ -glycerol

JNJ-DGAT2-A exhibits over 70-fold selectivity for DGAT2 over DGAT1 and Monoacylglycerol Acyltransferase 2 (MGAT2)[1][2][3]. At a concentration of 5 μ M, **JNJ-DGAT2-A** inhibits approximately 99% of recombinant DGAT2 enzymatic activity and also suppresses DGAT activity in HepG2 cell lysates[4][5][6][7].

Signaling Pathway

DGAT2 is a key enzyme in the terminal step of triglyceride synthesis. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to produce triacylglycerol (TAG). This process is a central part of glycerolipid metabolism.





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Caption: DGAT2 catalyzes the final step of triglyceride synthesis.

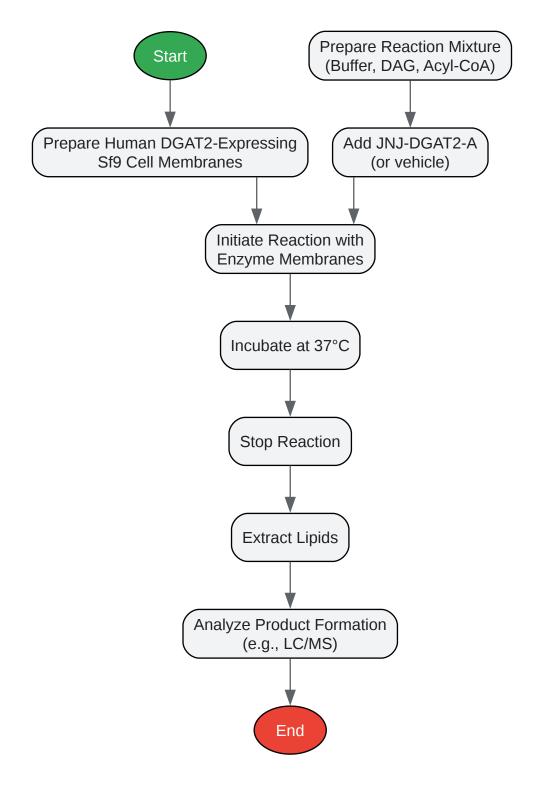
Experimental Protocols

DGAT2 Enzyme Inhibition Assay using Human DGAT2-Expressing Sf9 Cell Membranes

This protocol describes a method to determine the in vitro inhibitory activity of **JNJ-DGAT2-A** on human DGAT2 expressed in Spodoptera frugiperda (Sf9) insect cells.

Workflow Diagram:





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Caption: Workflow for the DGAT2 enzyme inhibition assay.

Materials:



- Human DGAT2-expressing Sf9 cell membranes
- JNJ-DGAT2-A
- 1,2-Dioleoyl-sn-glycerol (DAG)
- Oleoyl-CoA
- Assay Buffer: 100 mM Tris-HCl (pH 7.5), 150 mM MgCl₂, 1 mM EDTA, 250 μg/mL BSA
- Stop Solution: Isopropanol/Heptane/Water (80:20:2, v/v/v)
- LC/MS system

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of JNJ-DGAT2-A in DMSO.
 - Prepare working solutions of JNJ-DGAT2-A by serial dilution in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
 - Prepare a stock solution of 1,2-dioleoyl-sn-glycerol in ethanol.
 - Prepare a fresh working solution of oleoyl-CoA in the assay buffer.
- Assay Protocol:
 - In a microcentrifuge tube, add the following components in order:
 - Assay Buffer
 - JNJ-DGAT2-A working solution (or vehicle for control)
 - 1,2-Dioleoyl-sn-glycerol (final concentration, e.g., 200 μΜ)
 - Human DGAT2-expressing Sf9 cell membranes (e.g., 10-20 μg of protein)



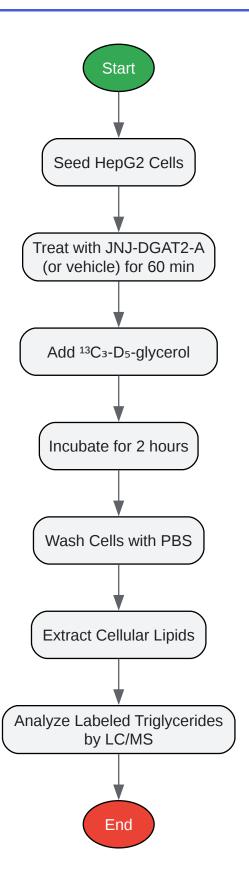
- Pre-incubate the mixture for 10 minutes at room temperature.
- Initiate the reaction by adding oleoyl-CoA (final concentration, e.g., 20 μΜ).
- Incubate the reaction mixture for 30 minutes at 37°C with gentle agitation.
- Stop the reaction by adding 1.5 mL of the stop solution.
- Vortex thoroughly and centrifuge to separate the phases.
- Transfer the upper organic phase containing the lipid products to a new tube.
- Dry the organic phase under a stream of nitrogen.
- Reconstitute the dried lipids in a suitable solvent for LC/MS analysis.
- Data Analysis:
 - Quantify the amount of triolein (the product of the reaction) using a calibrated LC/MS method.
 - Calculate the percent inhibition for each concentration of JNJ-DGAT2-A relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Triglyceride Synthesis Assay in HepG2 Cells

This protocol describes a method to assess the effect of **JNJ-DGAT2-A** on de novo triglyceride synthesis in human hepatoma (HepG2) cells using a stable isotope-labeled precursor.

Workflow Diagram:





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